1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol is an organic compound characterized by the presence of a chloro-substituted methylenedioxyphenyl group attached to a hepten-3-ol chain
Preparation Methods
The synthesis of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-methylenedioxybenzene and 6-methyl-1-hepten-3-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4,5-methylenedioxybenzene with 6-methyl-1-hepten-3-ol under controlled conditions to form the target compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles, while reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(2-Chloro-4,5-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol and 1-(2-Chloro-4,5-methylenedioxyphenyl)-4-methyl-1-penten-3-one.
Uniqueness: The unique structural features of this compound, such as the hepten-3-ol chain and the specific positioning of the chloro and methylenedioxy groups, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClO3 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzodioxol-5-yl)-6-methylhept-1-en-3-ol |
InChI |
InChI=1S/C15H19ClO3/c1-10(2)3-5-12(17)6-4-11-7-14-15(8-13(11)16)19-9-18-14/h4,6-8,10,12,17H,3,5,9H2,1-2H3 |
InChI Key |
LCLWFMKTPZFRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C=CC1=CC2=C(C=C1Cl)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.